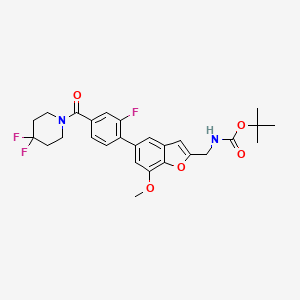
Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, substituted with methoxy, fluorophenyl, and difluoropiperidine groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Substituents: The methoxy group is typically introduced via methylation of a hydroxyl group on the benzofuran ring. The fluorophenyl and difluoropiperidine groups are introduced through nucleophilic substitution reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with various biological targets can be studied. Its difluoropiperidine moiety suggests potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The difluoropiperidine group may enhance binding affinity and selectivity for certain targets, while the benzofuran core could contribute to the overall biological activity. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate
- Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-benzofuran-2-yl)methyl)carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C27H29F3N2O5 |
|---|---|
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
tert-butyl N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl]-7-methoxy-1-benzofuran-2-yl]methyl]carbamate |
InChI |
InChI=1S/C27H29F3N2O5/c1-26(2,3)37-25(34)31-15-19-12-18-11-17(14-22(35-4)23(18)36-19)20-6-5-16(13-21(20)28)24(33)32-9-7-27(29,30)8-10-32/h5-6,11-14H,7-10,15H2,1-4H3,(H,31,34) |
Clé InChI |
UCAFSWWCOXPWJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)OC)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


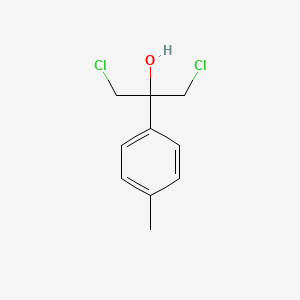
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)
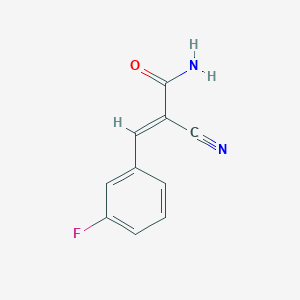


![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)


![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
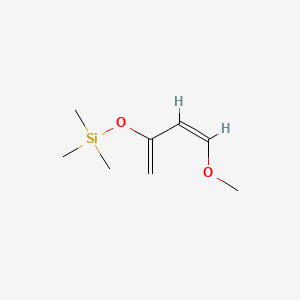
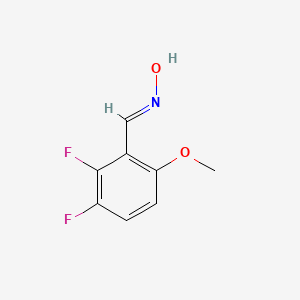

![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
